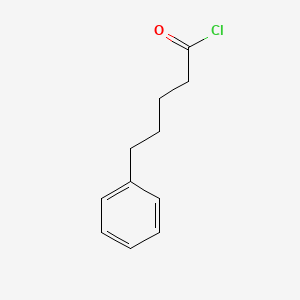
5-phenylpentanoyl Chloride
Overview
Description
5-Phenylpentanoyl Chloride is a chemical compound with the molecular formula C11H13ClO. It has an average mass of 196.673 Da and a monoisotopic mass of 196.065491 Da .
Molecular Structure Analysis
The molecular structure of 5-Phenylpentanoyl Chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 oxygen atom, and 1 chlorine atom . It contains a total of 26 bonds .Physical And Chemical Properties Analysis
5-Phenylpentanoyl Chloride has a density of 1.1±0.1 g/cm3, a boiling point of 285.0±19.0 °C at 760 mmHg, and a flash point of 128.3±14.6 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Synthesis of Antifungal Agents
5-phenylpentanoyl Chloride: is utilized in the synthesis of various antifungal agents. These compounds are crucial in developing treatments for fungal infections in agriculture and medicine. For instance, derivatives of 5-phenylpentanoyl Chloride have been shown to exhibit antifungal activities against pathogens like G. zeae, F. oxysporum, and C. mandshurica .
Development of Bioactive Molecules
The compound serves as a building block in the creation of bioactive molecules that have potential applications in pharmaceuticals. It can be used to synthesize molecules with a wide range of biological activities, including antitumor, fungicidal, and anti-inflammatory properties .
Agricultural Chemical Research
In the field of agricultural science, 5-phenylpentanoyl Chloride is a precursor in the synthesis of plant growth regulators and crop protection agents. These chemicals help in enhancing crop yield and protecting plants from pests and diseases .
Organic Synthesis Intermediates
This chemical is a valuable intermediate in organic synthesis. It’s used to prepare a variety of complex organic compounds, which can be further modified to produce materials with desired chemical properties for research and industrial applications .
Material Science Applications
Researchers use 5-phenylpentanoyl Chloride in material science to develop new materials with specific characteristics. It can be incorporated into polymers or other materials to alter their physical and chemical properties .
Chemical Education and Research
Due to its reactivity and versatility, 5-phenylpentanoyl Chloride is often used in academic settings for educational purposes. It provides a practical example for students learning about acyl chlorides and their reactions in organic chemistry courses .
properties
IUPAC Name |
5-phenylpentanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHULXBTMXBAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450053 | |
| Record name | 5-phenylpentanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenylpentanoyl Chloride | |
CAS RN |
20371-41-9 | |
| Record name | 5-phenylpentanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)


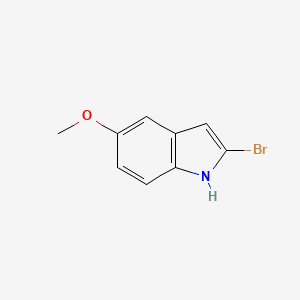




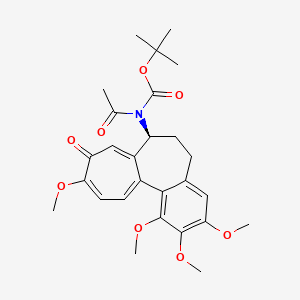
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)
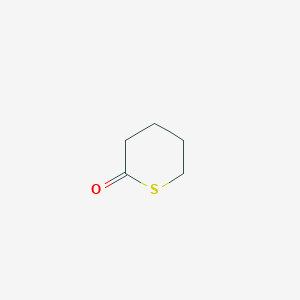
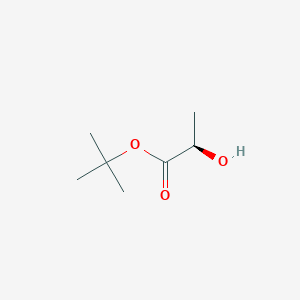

![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)